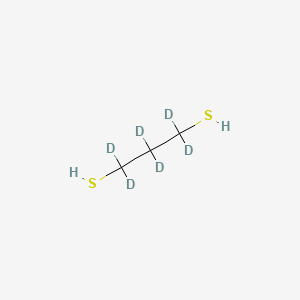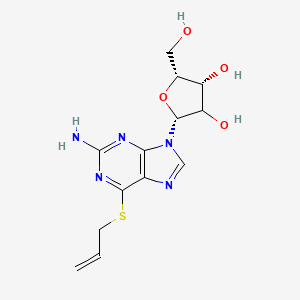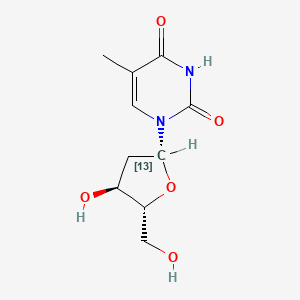
Thymidine-13C-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-13C-2 is a stable isotope-labeled compound of thymidine, where the carbon-13 isotope is incorporated at the second carbon position of the thymidine molecule. Thymidine itself is a nucleoside composed of a deoxyribose sugar linked to the pyrimidine base thymine. It plays a crucial role in DNA synthesis and is used extensively in scientific research as a cell synchronizing agent and DNA synthesis inhibitor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-13C-2 involves the incorporation of the carbon-13 isotope into the thymidine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors, such as 13C-labeled glucose, which is then converted into labeled thymidine through a series of enzymatic and chemical reactions.
Enzymatic Synthesis: Using enzymes like thymidine phosphorylase and thymidine kinase to incorporate the labeled carbon into the thymidine molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using labeled precursors. The process requires stringent reaction conditions to ensure high purity and yield of the labeled compound. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic enrichment .
化学反应分析
Types of Reactions: Thymidine-13C-2 undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to form thymine and other oxidation products.
Reduction: Reduction reactions can convert thymidine into its corresponding deoxyribonucleoside.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide and alkyl halides are employed.
Major Products: The major products formed from these reactions include thymine, deoxyribonucleosides, and various substituted thymidine derivatives .
科学研究应用
Thymidine-13C-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of thymidine into DNA.
Biology: Employed in cell cycle studies to synchronize cells at the G1/S boundary and to study DNA replication dynamics.
Medicine: Utilized in cancer research to investigate the effects of chemotherapeutic agents on DNA synthesis and cell proliferation.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics
作用机制
Thymidine-13C-2 exerts its effects by incorporating into DNA during the S-phase of the cell cycle. It acts as a DNA synthesis inhibitor, arresting cells at the G1/S boundary. The labeled carbon-13 isotope allows for precise tracking and quantification of thymidine incorporation into DNA, providing valuable insights into DNA replication and cell cycle dynamics .
Molecular Targets and Pathways:
Thymidylate Synthase: Involved in the synthesis of thymidine monophosphate from deoxyuridine monophosphate.
Thymidine Kinase: Catalyzes the phosphorylation of thymidine to thymidine monophosphate.
DNA Polymerase: Incorporates thymidine into the growing DNA strand during replication.
相似化合物的比较
Thymidine-13C-2 can be compared with other labeled thymidine analogs, such as:
Thymidine-2’-13C: Another carbon-13 labeled thymidine, but with the isotope at a different position.
Thymidine-5’-13C: Labeled at the fifth carbon position.
Deuterated Thymidine: Labeled with deuterium instead of carbon-13.
Uniqueness: this compound is unique due to its specific labeling at the second carbon position, which provides distinct advantages in certain metabolic and pharmacokinetic studies. Its precise labeling allows for accurate tracking and quantification in various biological systems .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can leverage its unique properties for a wide range of scientific investigations.
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i8+1 |
InChI 键 |
IQFYYKKMVGJFEH-CHNHFBNGSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[13C@H]2C[C@@H]([C@H](O2)CO)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


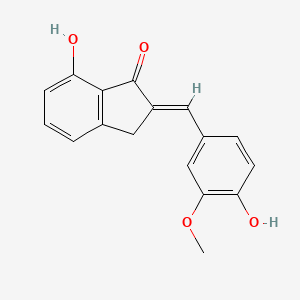
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
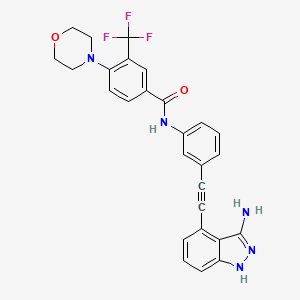
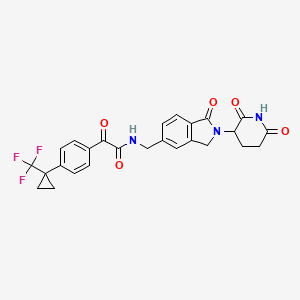
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)


![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)

